(1-(4-Chlorophenyl)cyclopentyl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone
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Overview
Description
(1-(4-Chlorophenyl)cyclopentyl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone: is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(4-Chlorophenyl)cyclopentyl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:
Formation of the cyclopentyl ring: This step involves the cyclization of a suitable precursor under acidic or basic conditions.
Introduction of the 4-chlorophenyl group: This can be achieved through a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and a Lewis acid catalyst.
Attachment of the pyrimidin-4-yloxy group: This step involves the nucleophilic substitution of a suitable pyrimidine derivative with an appropriate leaving group.
Formation of the pyrrolidin-1-yl group: This can be achieved through the reaction of a suitable amine with a cyclic anhydride or lactam.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(1-(4-Chlorophenyl)cyclopentyl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Chemistry
In chemistry, (1-(4-Chlorophenyl)cyclopentyl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to interact with various biological targets makes it a valuable tool in drug discovery and development.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its unique structure may allow it to interact with specific molecular targets, leading to the development of new treatments for various diseases.
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile building block for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of (1-(4-Chlorophenyl)cyclopentyl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (1-(4-Chlorophenyl)cyclopentyl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone
- (1-(4-Chlorophenyl)cyclopentyl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone
- (1-(4-Chlorophenyl)cyclopentyl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring structures. This unique arrangement allows it to interact with a wide range of molecular targets, making it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
[1-(4-chlorophenyl)cyclopentyl]-(3-pyrimidin-4-yloxypyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O2/c21-16-5-3-15(4-6-16)20(9-1-2-10-20)19(25)24-12-8-17(13-24)26-18-7-11-22-14-23-18/h3-7,11,14,17H,1-2,8-10,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUVKGVGVGKJIBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)N3CCC(C3)OC4=NC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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